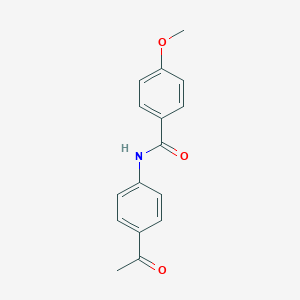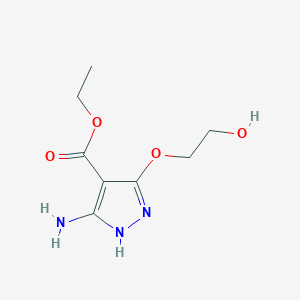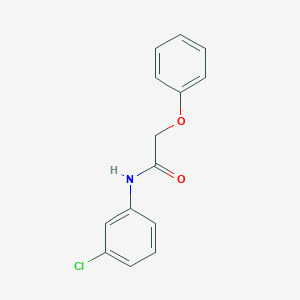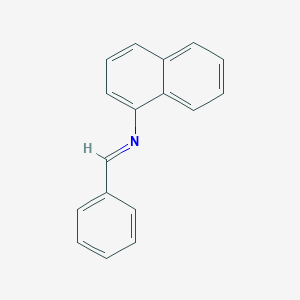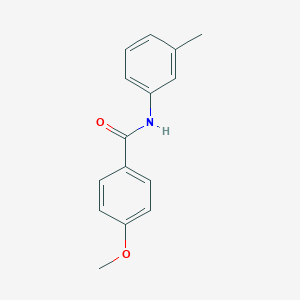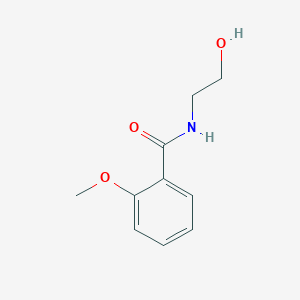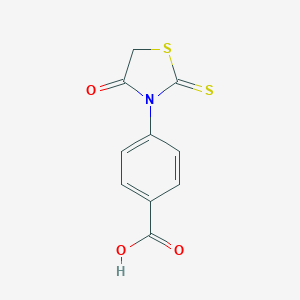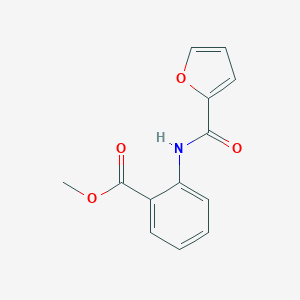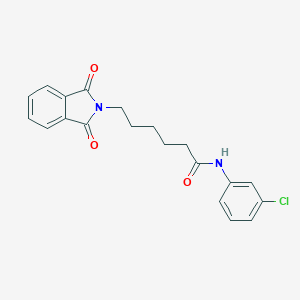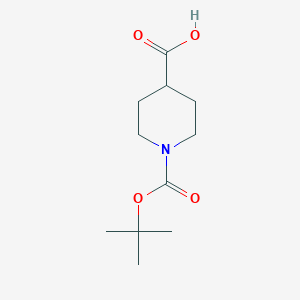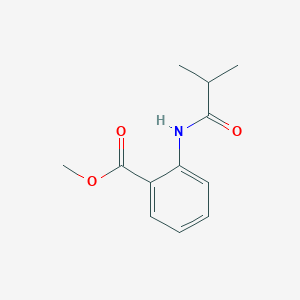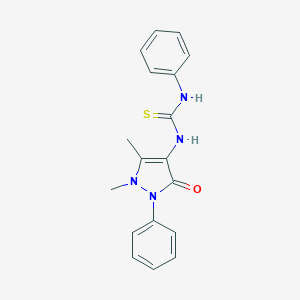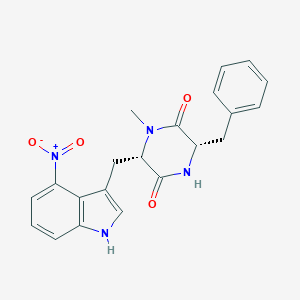
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used extensively in the study of the endocannabinoid system.
Mechanism Of Action
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- acts as a potent agonist of the CB1 receptor, binding to the receptor and activating it in a manner similar to the endocannabinoid anandamide. This results in a cascade of signaling events that modulate various physiological processes, including pain perception, appetite, and mood.
Biochemical And Physiological Effects
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- has been shown to have a range of biochemical and physiological effects in animal models. These include analgesic effects, appetite stimulation, and modulation of anxiety and depression-like behaviors.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- is its potency and selectivity for the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. However, its use in lab experiments is limited by its potential for abuse and the potential for adverse effects in animal models.
Future Directions
There are several potential future directions for research involving 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)-. These include the development of novel synthetic cannabinoids with improved therapeutic profiles, the study of the effects of chronic cannabinoid exposure on brain function and behavior, and the investigation of the role of the endocannabinoid system in various disease states.
Synthesis Methods
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- involves the reaction of 3-chloro-1-phenyl-4-(phenylamino)-1H-pyrrole-2,5-dione with a suitable reagent, such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- is widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is particularly useful in the study of the CB1 receptor, which is the primary receptor for cannabinoids in the brain.
properties
CAS RN |
6903-92-0 |
|---|---|
Product Name |
1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-4-(phenylamino)- |
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
3-anilino-4-chloro-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)16(21)19(15(13)20)12-9-5-2-6-10-12/h1-10,18H |
InChI Key |
IJYHJPUCQKQUMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



